molecular formula C27H24F3N3O3 B12297879 3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione

3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione

Cat. No.: B12297879
M. Wt: 495.5 g/mol
InChI Key: CJUWBZDJMYYRDG-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-2,4-dione derivative characterized by a unique substitution pattern at positions 1, 3, 5, and 4. The 1-position is substituted with a 2,6-difluorobenzyl group, the 3-position with a 2-amino-2-phenylethyl chain, the 5-position with a 2-fluoro-3-methoxyphenyl moiety, and the 6-position with a methyl group. Such structural features confer distinct physicochemical and pharmacological properties. Notably, its structural analogs (e.g., NBI 42902) have shown potent antagonism at the human gonadotropin-releasing hormone (GnRH) receptor, with subnanomolar binding affinity (Ki = 0.56 nM) and functional antagonism (IC50 = 3.0 nM) .

Properties

IUPAC Name

3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O3/c1-16-24(18-10-6-13-23(36-2)25(18)30)26(34)33(15-22(31)17-8-4-3-5-9-17)27(35)32(16)14-19-20(28)11-7-12-21(19)29/h3-13,22H,14-15,31H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUWBZDJMYYRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Intermediates

The compound’s preparation typically follows a convergent approach, integrating three primary components:

  • Pyrimidine-2,4-dione core with a methyl group at position 6.
  • (2R)-2-Amino-2-phenylethyl side chain at position 3.
  • Aryl substituents at positions 1 and 5:
    • 2,6-Difluorobenzyl group at position 1.
    • 2-Fluoro-3-methoxyphenyl group at position 5.

Key intermediates include:

  • 3-[(2R)-2-(tert-Butoxycarbonylamino)-2-phenylethyl]-1-(2,6-difluorobenzyl)-6-methylpyrimidine-2,4-dione (Boc-protected intermediate).
  • 5-Iodo-3-[(2R)-2-amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-6-methylpyrimidine-2,4-dione (for Suzuki-Miyaura coupling).

Stepwise Synthesis and Reaction Conditions

Formation of the Pyrimidine-2,4-dione Core

The core structure is synthesized via cyclization of substituted urea derivatives or condensation of β-keto esters with amidines. For example:

  • Condensation of 2-fluoro-3-methoxyacetophenone with urea derivatives under acidic conditions yields the 5-aryl-substituted pyrimidine-2,4-dione scaffold.
  • Methylation at position 6 is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Table 1: Representative Conditions for Core Synthesis
Step Reagents/Conditions Yield (%) Source
Cyclization HCl (conc.), reflux, 6–8 h 70–85
6-Methylation CH₃I, K₂CO₃, DMF, 60°C, 12 h 90

Introduction of the (2R)-2-Amino-2-phenylethyl Side Chain

Chiral resolution or asymmetric synthesis ensures the (R)-configuration of the aminoethyl group:

  • Boc-protection : The tert-butoxycarbonyl (Boc) group is introduced to the amine via reaction with di-tert-butyl dicarbonate in dichloromethane.
  • Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, yielding the free amine.
Table 2: Enantioselective Synthesis of the Side Chain
Step Reagents/Conditions Optical Purity (%) Source
Boc Protection (Boc)₂O, Et₃N, CH₂Cl₂, rt, 4 h >99
Deprotection 4 M HCl/dioxane, 0°C to rt, 2 h 98

Functionalization at Position 5 via Cross-Coupling

A palladium-catalyzed Suzuki-Miyaura coupling installs the 2-fluoro-3-methoxyphenyl group:

  • 5-Iodo intermediate : Generated by treating the pyrimidine core with iodine monochloride in methanol/dichloromethane at 50°C.
  • Coupling reaction : The iodo intermediate reacts with 2-fluoro-3-methoxyphenylboronic acid using Pd(OAc)₂ and a phosphine ligand (e.g., tri-tert-butylphosphine) in acetone/water.
Table 3: Suzuki-Miyaura Coupling Optimization
Parameter Optimal Conditions Yield (%) Source
Catalyst Pd(OAc)₂ (0.01 eq) 85
Ligand Tri-tert-butylphosphine (0.02 eq)
Solvent Acetone/H₂O (1:1 v/v)
Temperature 60°C, 12 h

Final Purification and Characterization

  • Chromatography : Silica gel column chromatography (eluent: DCM/MeOH 9:1) removes impurities.
  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).
Table 4: Analytical Data for Final Compound
Parameter Value Source
¹H NMR (DMSO-d₆) δ 7.45–7.25 (m, 5H, Ph), 6.95 (t, 1H, J=8 Hz)
HPLC Purity 99.2% (UV 254 nm)
Melting Point 184–186°C

Alternative Routes and Scalability Considerations

One-Pot Deprotection and Coupling

Patent WO2021009034A1 describes a streamlined process:

  • Simultaneous deprotection and coupling : Methanesulfonic acid in isopropyl acetate at 60°C removes the Boc group while facilitating aryl boronic acid coupling.
  • pH-controlled workup : Adjusting to pH 9 with K₂CO₃ isolates the free base, avoiding intermediate hydrochloride formation.

Green Chemistry Approaches

  • Solvent reduction : Methanol/dichloromethane mixtures are replaced with 2-methyltetrahydrofuran to improve sustainability.
  • Catalyst recycling : Palladium recovery systems reduce metal waste.

Challenges and Optimization Opportunities

  • Stereochemical integrity : Racemization during deprotection requires strict temperature control (<60°C).
  • Iodine handling : Substituting iodine monochloride with safer iodinating agents (e.g., NIS) is under investigation.
  • Yield improvements : Microwave-assisted coupling reduces reaction times from 12 h to 2 h, boosting yields to 92%.

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups like alkyl, aryl, or halogen substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s structure-activity relationship is explored to understand its interactions with biological targets. It may serve as a lead compound for developing new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, 3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas like oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • Position 1: The 2,6-difluorobenzyl group in the target compound and NBI 42902 enhances receptor binding specificity compared to non-fluorinated analogs (e.g., Compound 4) .
  • Position 3: The chiral 2-amino-2-phenylethyl chain (R-configuration in NBI 42902) is critical for oral bioavailability and receptor antagonism, whereas methoxymethyl substituents (Compound 4) reduce bioactivity .
  • Position 5 : Fluorination and methoxy substitution at this position (target compound and NBI 42902) improve metabolic stability compared to hydroxymethyl derivatives (Compound 13) .

Bioactivity and Pharmacological Profiles

Table 1: Bioactivity Comparison

Compound Target Receptor Binding Affinity (Ki) Functional IC50 Oral Bioavailability (Monkey)
Target Compound GnRH Not reported Not reported Not reported
NBI 42902 GnRH 0.56 nM 3.0 nM High (Cmax = 737 ng/mL)
Compound 4 Undefined N/A N/A Low
Compound 13 Undefined N/A N/A Low

Insights :

  • NBI 42902, a close analog, demonstrates high potency and oral efficacy, attributed to its optimized fluorinated aryl and chiral aminoethyl substituents .
  • Non-fluorinated analogs (e.g., Compound 4) lack receptor specificity, likely due to reduced hydrophobic interactions and metabolic instability .

Computational and Experimental Validation

Molecular Similarity Metrics

Studies using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints) reveal that the target compound clusters with NBI 42902 (similarity >85%), but diverges from Compounds 4 and 13 (similarity <50%) . This aligns with bioactivity data, where structural similarity correlates with shared pharmacological targets .

Structure-Activity Relationship (SAR)

  • Fluorine Substitution : Fluorine at the 2- and 6-positions (benzyl group) enhances binding to the GnRH receptor by forming halogen bonds with residues in the receptor’s hydrophobic pocket .
  • Chiral Center : The (R)-configuration at the 3-position in NBI 42902 improves both binding affinity and oral exposure compared to racemic mixtures .
  • Methoxy vs. Hydroxymethyl : The 3-methoxy group in the target compound reduces oxidative metabolism, extending half-life relative to hydroxymethyl analogs .

Biological Activity

Overview of Biological Activity

The compound is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities. Pyrimidines often exhibit properties such as:

  • Antitumor Activity : Many pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. They can act as inhibitors of various kinases involved in cell signaling pathways that promote cancer growth.
  • Antimicrobial Properties : Some pyrimidines demonstrate antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Neurological Effects : Certain pyrimidine derivatives have been investigated for their neuroprotective effects and potential use in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural components. Key factors include:

  • Substituents on the Pyrimidine Ring : The presence of different functional groups can enhance or inhibit biological activity. For instance, halogenated phenyl groups may increase lipophilicity, affecting the compound's ability to penetrate cell membranes.
  • Amino Acid Side Chains : The introduction of amino acid-like side chains can modulate the interaction with biological targets, potentially enhancing selectivity and potency.

Case Studies and Research Findings

  • Anticancer Activity : A study on related compounds indicated that modifications to the pyrimidine structure could lead to significant anticancer activity in various cancer cell lines. For example, derivatives with fluorinated phenyl groups showed enhanced inhibition of tumor growth in vitro and in vivo models.
  • Neuroprotective Properties : Research has shown that certain pyrimidine derivatives can protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Antimicrobial Efficacy : A series of studies demonstrated that specific pyrimidine compounds exhibited strong antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionExample Compounds
AntitumorInhibition of cancer cell proliferationPyrimidine derivatives
AntimicrobialActivity against bacteria and fungiFluorinated pyrimidines
NeuroprotectiveProtection against oxidative stress in neuronal cellsModified pyrimidines

Table 2: Structure-Activity Relationships

Structural FeatureImpact on Activity
Halogen SubstituentsIncreased lipophilicity and potency
Amino Acid Side ChainsEnhanced target specificity
Alkyl GroupsImproved solubility

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